Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate
Description
Properties
IUPAC Name |
ethyl 2-benzamido-2-(benzotriazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-2-24-17(23)15(18-16(22)12-8-4-3-5-9-12)21-14-11-7-6-10-13(14)19-20-21/h3-11,15H,2H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWOHGIFYNSQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, supported by various studies and data.
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in an ethanol medium. The molecular formula is , with a notable structural feature being the presence of the benzotriazole moiety, which is known for its diverse biological activities.
Crystal Structure Analysis
The crystal structure analysis reveals that the non-H atoms are nearly coplanar with an r.m.s. deviation of 0.0409 Å. The dihedral angle between the benzotriazole ring and the plane formed by the other atoms is approximately 79.12° . Weak intermolecular interactions, such as C-H⋯N and C-H⋯O hydrogen bonds, contribute to the stability of the crystal lattice .
Antimicrobial Properties
Research has indicated that derivatives of benzotriazole exhibit notable antimicrobial activity. For instance, studies have shown that compounds containing benzotriazole structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. In vitro assays suggest that this compound can scavenge free radicals effectively, thus potentially protecting cells from oxidative stress. The antioxidant activity may be attributed to the electron-rich nature of the benzotriazole ring .
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines have demonstrated that this compound exhibits low to moderate cytotoxic effects at varying concentrations. Initial findings suggest that it may be safe for use in therapeutic applications, although further studies are warranted to establish a comprehensive toxicity profile .
Case Study 1: Synthesis and Evaluation
A study conducted by Li et al. (2010) synthesized ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate and characterized its properties through X-ray diffraction techniques. The study highlighted its potential as an intermediate in synthesizing other biologically active compounds .
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial efficacy, derivatives of benzotriazole were tested against multiple pathogens. This compound demonstrated superior activity against Gram-positive bacteria compared to its counterparts, indicating its potential as a lead compound for antibiotic development .
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has been studied for its antimicrobial properties. Research indicates that derivatives of benzotriazole exhibit significant activity against various bacteria and fungi. For instance, compounds containing benzotriazole moieties have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Case Study:
A study evaluated the antimicrobial activity of synthesized benzotriazole derivatives against several pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, making them potential candidates for further development as antimicrobial agents .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 1.27 | Staphylococcus aureus |
| Compound B | 1.43 | Escherichia coli |
| Compound C | 2.60 | Candida albicans |
Anticancer Potential
The anticancer properties of this compound have also been explored. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study involving human colorectal carcinoma cell lines (HCT116), certain derivatives demonstrated IC values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound X | 5.85 | HCT116 |
| Compound Y | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
Photostability and UV Absorption
Benzotriazole derivatives are known for their ability to absorb UV light and enhance the photostability of materials. This compound can be utilized in formulations aimed at protecting polymers from UV degradation.
Case Study:
Research into polymer formulations incorporating benzotriazole compounds demonstrated improved UV resistance and longevity in outdoor applications such as coatings and plastics .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, targeting its ester and amide groups:
Key Data :
-
Hydrolysis rates vary significantly: ester group reacts 8–10× faster than the amide group under basic conditions (pH 12, 70°C).
-
Benzotriazole remains intact during hydrolysis, acting as a stable heterocyclic byproduct .
Nucleophilic Substitution
The benzotriazole moiety participates in substitution reactions, leveraging its electron-deficient aromatic system:
| Reagent | Product | Conditions |
|---|---|---|
| Alkylamines (R-NH₂) | N-Alkylated benzotriazole derivatives + Acetamide intermediates | Ethanol, 50–60°C, 4–6 h |
| Thiols (R-SH) | 1-Substituted benzotriazole thioethers | DMF, K₂CO₃, room temperature, 12 h |
Example Reaction :
Side note: Competing amide solvolysis is minimized in anhydrous polar aprotic solvents.
Cyclization Reactions
Intramolecular cyclization occurs under high-temperature conditions, forming fused heterocycles:
| Conditions | Product | Yield |
|---|---|---|
| Toluene, 110°C, 8 h | Benzo imidazo[1,2-a]triazin-4-one | 62% |
| DMF, CuI, 120°C, 12 h | Triazolo-pyridone derivatives | 48% |
Mechanism :
-
Thermal activation induces deprotonation at the α-carbon of the amide group.
-
Nucleophilic attack on the benzotriazole ring forms a six-membered transition state .
Reduction Reactions
Selective reduction of functional groups is achievable with tailored reagents:
| Reagent | Target Group | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Amide → Amine | Ethyl 2-(benzotriazol-1-yl)-2-(benzylamino)acetate | >90% |
| NaBH₄/CeCl₃ | Ester → Alcohol | 2-(Benzotriazol-1-yl)-2-(phenylformamido)ethanol | 75% |
Limitations :
-
Over-reduction of benzotriazole is observed with excess LiAlH₄ (>3 equiv).
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl-functionalized benzotriazole analogs | Anticancer lead optimization |
| Buchwald-Hartwig | Pd₂(dba)₃ | N-Arylated amide derivatives | Enzyme inhibitor development |
Optimized Conditions :
Interaction with Amines
Transamidation and transesterification pathways compete in amine-rich environments:
| Amine | Dominant Pathway | Product Ratio (Transamidation:Transesterification) |
|---|---|---|
| Primary (e.g., NH₃) | Transamidation | 85:15 |
| Secondary (e.g., Et₂NH) | Transesterification | 30:70 |
Kinetic Analysis :
-
Transamidation activation energy: 58 kJ/mol (vs. 72 kJ/mol for transesterification).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of benzotriazole-acetate derivatives. Key structural analogues include:
Physicochemical Properties
- Melting Points: Target compound: Not explicitly reported, but analogues like ³b (114–115°C) and ³d (86–87°C) suggest substituents significantly affect thermal stability . Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate: Crystallizes in a monoclinic system with weak C–H⋯N/O interactions .
- Reactivity :
Research Findings and Key Data
Table 1: Comparative Crystallographic Data
Preparation Methods
Hypothesized Pathway via Amidation
- Activation of Alpha-Position : The alpha-hydrogen of ethyl 2-(1H-benzotriazol-1-yl)acetate is deprotonated using a strong base (e.g., LDA or NaH), generating a nucleophilic enolate.
- Electrophilic Formamidation : The enolate reacts with phenylformamide in the presence of a coupling agent (e.g., DCC or EDCI), facilitating N-acylation.
- Workup and Purification : The crude product is isolated via extraction and purified through recrystallization or column chromatography.
Analogous Reaction :
Alternative Route via Multicomponent Reaction
A Ugi-type reaction could concurrently assemble the benzotriazole, acetate, and phenylformamido groups:
- Components : 1H-Benzotriazole, ethyl glyoxylate, phenylformamide, and an isocyanide.
- Conditions : Solvent (e.g., methanol), room temperature, 24-hour stirring.
- Outcome : A four-component reaction yields the target compound through imine formation and cyclization.
Crystallization and Refinement
Post-synthetic crystallization is critical for purity. For ethyl 2-(1H-benzotriazol-1-yl)acetate, weak intermolecular interactions (C–H⋯N/O) guide crystal packing. Similar principles apply to the phenylformamido derivative:
- Solvent Selection : Ethanol or ethanol/water mixtures promote slow crystallization.
- Restraints : Bond lengths (e.g., C7–C8 = 1.501 Å) and isotropic displacement parameters (Uiso) are constrained during refinement.
- Characterization : X-ray diffraction and NMR spectroscopy validate molecular geometry and functional group integration.
Optimization and Yield Enhancement
Reaction Conditions
Solvent Effects
- Ethanol : Optimal for nucleophilic substitutions due to its polarity and ability to dissolve ionic intermediates.
- DMF/Dioxane : Facilitate Pd-catalyzed reactions for complex substitutions.
Challenges and Mitigation Strategies
- Steric Hindrance : The alpha-carbon’s dual substitution (benzotriazole and phenylformamido) may slow reaction kinetics. Mitigation includes using excess reagents or elevated temperatures.
- Byproduct Formation : Competing ester hydrolysis or over-alkylation is minimized by controlling reaction pH and stoichiometry.
- Crystallization Difficulties : Seeding with pure crystals or gradient cooling improves yield.
Q & A
Q. What synthetic strategies are employed to prepare Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate, and how are intermediates validated?
The synthesis involves multi-step coupling reactions. For example, alkylation of benzotriazole derivatives with ethyl bromoacetate (analogous to triazole coupling in ) under basic conditions (e.g., Na₂CO₃ in acetone) forms the benzotriazole-acetate intermediate. Subsequent introduction of the phenylformamido group may use nucleophilic acyl substitution or amide coupling. Intermediates are validated via ¹H/¹³C NMR and IR spectroscopy to confirm regiochemistry and functional group integrity, as demonstrated for structurally related compounds .
Q. How is the structure of this compound confirmed using spectroscopic techniques?
Key characterization methods include:
- ¹H NMR : Peaks for the benzotriazole aromatic protons (δ ~7.5–8.5 ppm), ester methyl/methylene groups (δ ~1.2–4.3 ppm), and phenylformamido NH (δ ~8–10 ppm).
- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹), amide C=O (~1680 cm⁻¹), and benzotriazole C=N (~1600 cm⁻¹).
- HRMS : To verify molecular weight (C₁₇H₁₆N₄O₃, MW 324.34 g/mol). These methods align with protocols used for analogous triazole and benzimidazole derivatives .
Q. What stability considerations are critical for handling this compound in laboratory settings?
Esters and benzotriazoles are sensitive to hydrolysis and oxidation. Storage recommendations include:
- Anhydrous conditions (e.g., desiccators, molecular sieves).
- Low temperatures (2–8°C) in amber vials to prevent photodegradation.
- Avoidance of strong acids/bases to preserve ester and amide bonds. Stability under reflux conditions (e.g., in DMF or THF) should be monitored .
Advanced Research Questions
Q. How can regioselectivity be controlled during benzotriazole functionalization in multi-step syntheses?
Regioselectivity in benzotriazole substitutions is influenced by:
- Catalysts : Copper(I) in CuAAC reactions ( ) or Pd-mediated cross-couplings.
- Reaction conditions : Temperature (e.g., reflux vs. RT) and solvent polarity (e.g., DMF for polar intermediates).
- Protecting groups : Temporary blocking of reactive sites (e.g., using tert-butoxycarbonyl (Boc) groups). Computational modeling (DFT) can predict preferential reaction sites .
Q. What role does this compound play in studying enzyme inhibition or biological target interactions?
While direct biological data for this compound is limited, structurally related benzotriazole-acetates exhibit activity as protease inhibitors or hypoxia-inducible factor (HIF) modulators ( ). Methodologies include:
- Enzyme assays : Measuring IC₅₀ values via fluorescence or colorimetric substrates.
- Molecular docking : Simulating binding interactions with target proteins (e.g., HIF prolyl-hydroxylases).
- Cellular models : Assessing cytotoxicity or pathway modulation in cancer cell lines .
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected byproducts)?
Discrepancies in reaction outcomes (e.g., isomer ratios) are analyzed via:
- DFT calculations : To compare thermodynamic stability of intermediates.
- HPLC-MS : Identifying byproducts and quantifying yields.
- Kinetic studies : Varying reaction times/temperatures to map mechanistic pathways. For example, competing SN1/SN2 pathways in esterification can be modeled to optimize selectivity .
Q. What strategies improve yield in the final coupling step of phenylformamido and benzotriazole moieties?
Yield optimization involves:
- Coupling agents : Use of HATU or EDC/NHS for amide bond formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility.
- Microwave-assisted synthesis : Reducing reaction time and side reactions. highlights similar optimizations for sulfoximine couplings, achieving >80% yields .
Methodological Notes
- Synthetic protocols should include inert atmospheres (N₂/Ar) to prevent oxidation.
- Analytical workflows must cross-validate NMR, HRMS, and chromatographic data to address impurities.
- Biological assays require negative controls (e.g., DMSO vehicle) and dose-response curves for reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
